2-(Pyridine-4-carbonyl)cyclopentan-1-one
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Overview
Description
2-(Pyridine-4-carbonyl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . This compound is characterized by a cyclopentanone ring attached to a pyridine ring via a carbonyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-pyridinecarboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridine-4-carbonyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridine-4-carbonyl)cyclopentan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridine-3-carbonyl)cyclopentan-1-one: Similar structure but with the carbonyl group attached to the 3-position of the pyridine ring.
2-(Pyridine-2-carbonyl)cyclopentan-1-one: Similar structure but with the carbonyl group attached to the 2-position of the pyridine ring.
Uniqueness
2-(Pyridine-4-carbonyl)cyclopentan-1-one is unique due to the specific positioning of the carbonyl group at the 4-position of the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Biological Activity
2-(Pyridine-4-carbonyl)cyclopentan-1-one is a compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antibacterial activities. Furthermore, it discusses the mechanisms of action and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a cyclopentanone ring substituted with a pyridine-4-carbonyl group. This unique structure is believed to contribute to its biological activity, particularly in targeting specific molecular pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast (MCF7), lung (A549), and prostate (PC3) cancer cells. The mechanism involves the induction of oxidative stress and cell cycle arrest:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 10.2 | Apoptosis via oxidative stress |
A549 | 1.5 | Cell cycle arrest at S phase |
PC3 | 6.6 | Induction of apoptosis |
These results indicate that this compound has selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it inhibits pro-inflammatory cytokines and mediators, which are critical in the pathogenesis of various inflammatory diseases. The inhibition of NF-kB signaling pathways is one proposed mechanism through which this compound exerts its effects .
Antibacterial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antibacterial activity against several strains of bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell death. In vitro tests have reported significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
- MCF7 Breast Cancer Cells : In a study focusing on MCF7 cells, treatment with this compound resulted in significant apoptosis as indicated by morphological changes and increased caspase activity. The compound was found to activate the intrinsic apoptotic pathway, leading to cell death .
- A549 Lung Cancer Cells : Another investigation revealed that this compound induced cell cycle arrest at the S phase in A549 cells, significantly reducing cell proliferation rates. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells .
- Anti-inflammatory Effects : A separate study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers compared to control groups .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(pyridine-4-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11NO2/c13-10-3-1-2-9(10)11(14)8-4-6-12-7-5-8/h4-7,9H,1-3H2 |
InChI Key |
SZVWRGLPRCZSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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